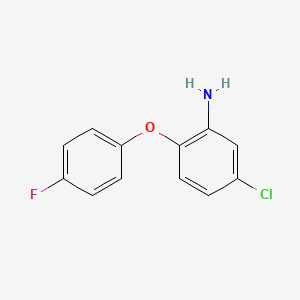![molecular formula C8H8N2O B1315267 Pyrazolo[1,5-a]pyridin-2-ylmethanol CAS No. 76943-47-0](/img/structure/B1315267.png)
Pyrazolo[1,5-a]pyridin-2-ylmethanol
Overview
Description
Pyrazolo[1,5-a]pyridin-2-ylmethanol is a type of aromatic heterocyclic compound . It has a molecular weight of 148.16 and a molecular formula of C8H8N2O .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyridin-2-ylmethanol derivatives has been widely studied . A variety of synthetic pathways have been developed for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyridin-2-ylmethanol is composed of a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyridin-2-ylmethanol derivatives have shown significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively, compared to control drug sorafenib .Physical And Chemical Properties Analysis
Pyrazolo[1,5-a]pyridin-2-ylmethanol has a molecular weight of 148.16 and a molecular formula of C8H8N2O . It is stored in a sealed, dry environment at 2-8°C .Scientific Research Applications
Fluorescent Molecules
Pyrazolo[1,5-a]pyrimidines, a family of compounds that includes Pyrazolo[1,5-a]pyridin-2-ylmethanol, have been identified as strategic compounds for optical applications . They have simpler and greener synthetic methodologies and tunable photophysical properties . These compounds are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Solid-State Emitters
Compounds like Pyrazolo[1,5-a]pyridin-2-ylmethanol allow good solid-state emission intensities . This means they can be designed as solid-state emitters by proper structural selection .
Photobleaching Performance
After continuous excitation at 365 nm with a xenon lamp at different times, the normalized fluorescence intensities of dyes related to Pyrazolo[1,5-a]pyridin-2-ylmethanol decreased by 89–94% . This is a very good photobleaching performance when compared with those obtained for the commercial probes .
Biomedical Applications
Pyrazolo[3,4-b]pyridines, which are structurally similar to Pyrazolo[1,5-a]pyridin-2-ylmethanol, have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . They have been used in a wide range of biomedical applications .
Molecular Docking
Molecular docking studies have been used to evaluate the binding mode between compounds related to Pyrazolo[1,5-a]pyridin-2-ylmethanol and various targets . This helps in understanding the interaction of these compounds with biological targets.
Inhibitory Effect
Some compounds related to Pyrazolo[1,5-a]pyridin-2-ylmethanol have shown good inhibitory effects in certain biological assays . This suggests potential applications in the development of new therapeutic agents.
Safety and Hazards
Future Directions
Pyrazolo[1,5-a]pyridin-2-ylmethanol and its derivatives have potential for further exploration due to their significant photophysical properties and their potential as antitumor agents . They have been identified as strategic compounds for optical applications . Their structural diversity allows for a synergic effect between new synthetic routes and the possible applications of these compounds .
Mechanism of Action
Target of Action
Related compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cyclin-dependent kinase 2 (cdk2), a protein crucial for cell cycle regulation .
Mode of Action
Similar compounds have been shown to interact with their targets by binding to the atp pocket, inhibiting the activity of the target enzyme .
Biochemical Pathways
Related compounds have been shown to affect cell cycle progression and induce apoptosis in cancer cells .
Result of Action
Related compounds have been shown to inhibit cell proliferation and induce apoptosis in cancer cells .
properties
IUPAC Name |
pyrazolo[1,5-a]pyridin-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-6-7-5-8-3-1-2-4-10(8)9-7/h1-5,11H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJIKLOMRJZRTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NN2C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506306 | |
| Record name | (Pyrazolo[1,5-a]pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazolo[1,5-a]pyridin-2-ylmethanol | |
CAS RN |
76943-47-0 | |
| Record name | (Pyrazolo[1,5-a]pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

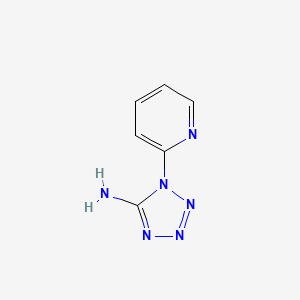


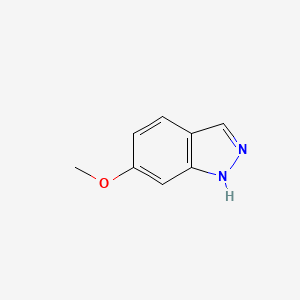
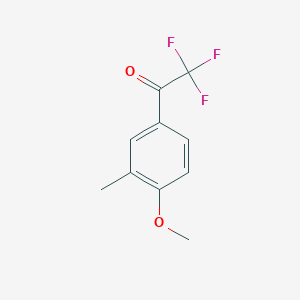
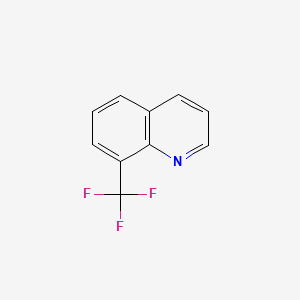
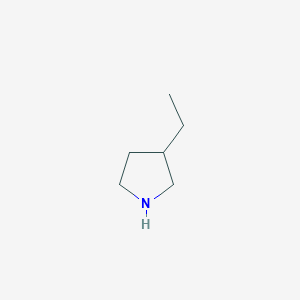
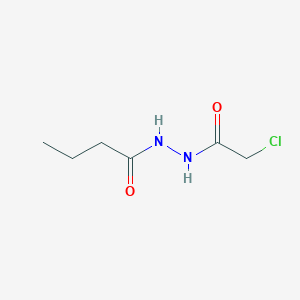
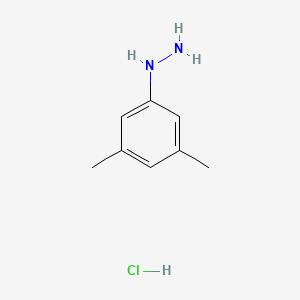
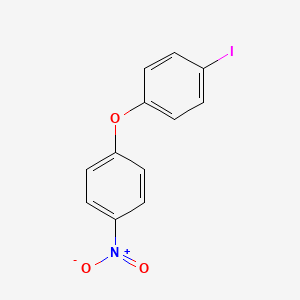
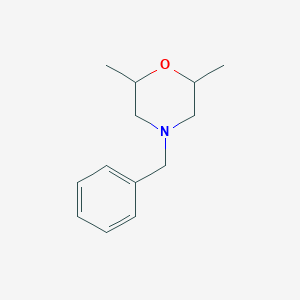
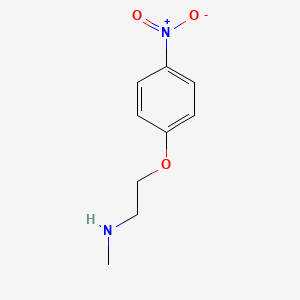
![5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B1315213.png)
